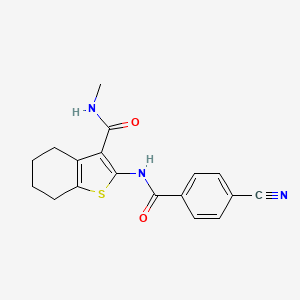

2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-(4-Cyanobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a structurally complex molecule featuring a tetrahydrobenzothiophene core substituted with a 4-cyanobenzamido group at position 2 and an N-methyl carboxamide at position 2. This compound belongs to a broader class of tetrahydrobenzothiophene carboxamide derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including cytostatic, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-[(4-cyanobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-20-17(23)15-13-4-2-3-5-14(13)24-18(15)21-16(22)12-8-6-11(10-19)7-9-12/h6-9H,2-5H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTBCWBKJKEYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. One common method includes the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester, forming aminothiophene derivatives . Industrial production methods often involve the use of advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted thiophene derivatives with potential biological activities .

Scientific Research Applications

2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent.

Industry: It finds applications in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, blocking the phosphorylation of proteins involved in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of tetrahydrobenzothiophene carboxamides is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Pharmacological and Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyano group in the target compound may improve target affinity compared to electron-donating groups (e.g., methoxy in ), but reduce solubility. Azomethine derivatives (e.g., ) exhibit higher reactivity but lower stability than carboxamides .

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to azomethine precursors, involving condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 4-cyanobenzoyl chloride, followed by N-methylation .

Key Research Findings

- Anticancer Potential: Azomethine derivatives of the parent scaffold show promise in PASS Online predictions for anticancer activity (Pa > 0.7), suggesting the target compound may share this trait .

- Enzyme Inhibition : Structural analogs with bulky substituents (e.g., trifluoroacetyl in ) exhibit reduced tyrosinase inhibition compared to smaller groups (e.g., methoxy in ), highlighting steric limitations .

- Antimicrobial Activity: Halogenated derivatives (e.g., 4-Cl in ) outperform non-halogenated variants, emphasizing the role of electronegativity in microbial target engagement .

Biological Activity

2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H19N3O2S

- Molecular Weight : 325.41 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. A study by Shipilovskikh et al. (2020) demonstrated that certain benzothiophene derivatives possess potent activity against various bacterial strains, suggesting that this compound may also exhibit similar effects due to its structural characteristics .

Analgesic Properties

The analgesic effects of related compounds have been studied using the “hot plate” method on animal models. For instance, Siutkina et al. (2021) found that certain tetrahydrobenzothiophene derivatives showed analgesic activity exceeding that of standard analgesics like metamizole. This suggests that this compound may also possess analgesic properties worth investigating further .

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or receptors involved in pain and inflammation pathways. The structural features of the compound allow it to interact with biological targets effectively.

Case Studies

| Study | Findings |

|---|---|

| Shipilovskikh et al. (2020) | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with derivatives of benzothiophene. |

| Siutkina et al. (2021) | Found significant analgesic effects in animal models for tetrahydrobenzothiophene derivatives. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodology : The compound can be synthesized via multi-step reactions involving amide coupling and cyclization. For example, sodium hydroxide or lithium aluminum hydride may be used for hydrolysis or reduction of sensitive intermediates. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid degradation of the cyanobenzamido group .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography or recrystallization (e.g., methanol) is critical to isolate high-purity products .

Q. How can the compound’s structure be validated experimentally?

- Methodology : Use single-crystal X-ray diffraction (XRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) to determine crystal packing and hydrogen-bonding patterns . Complement with spectral

- IR : Confirm presence of amide (C=O, ~1650 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups.

- NMR : Assign chemical shifts for methyl groups (δ ~2.8 ppm), tetrahydrobenzothiophene protons (δ ~1.5–2.5 ppm), and aromatic protons (δ ~7.5–8.0 ppm) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodology :

- Cytostatic Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Enzyme Inhibition : Screen for kinase or protease inhibition using fluorometric or colorimetric substrates.

- Stability Tests : Evaluate pH-dependent degradation (pH 1–10 buffers) and oxidative stability (H₂O₂ exposure) to guide formulation studies .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., cytostatic vs. anti-inflammatory effects) be resolved?

- Methodology :

- Dose-Response Analysis : Perform assays across a wider concentration range (nM to μM) to identify biphasic effects.

- Target Profiling : Use computational tools like PASS Online to predict polypharmacology. Validate via siRNA knockdown or CRISPR-Cas9 to isolate target pathways .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing the cyano group with nitro or methoxy) to map structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases, GPCRs). Focus on the benzothiophene core and cyanobenzamido group as key pharmacophores.

- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .

Q. How does the compound’s reactivity under acidic/basic conditions impact synthetic scalability?

- Methodology :

- Degradation Studies : Expose the compound to HCl (1M) or NaOH (1M) at 25–60°C. Monitor by HPLC for byproducts (e.g., hydrolysis of the amide bond or cyanide release).

- Stabilization Strategies : Introduce electron-withdrawing substituents (e.g., fluorine) on the benzamido ring to enhance stability .

Q. What analytical methods optimize purity assessment for regulatory compliance?

- Methodology :

- HPLC-DAD/MS : Use a C18 column with isocratic elution (acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Calibrate against USP standards for impurity limits (<0.1%).

- Chiral HPLC : Resolve enantiomers (if applicable) using cellulose-based columns .

Q. How do solvent polarity and temperature affect crystallization for XRD studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.